4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as ethyl 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiolate, is an organic compound with the molecular formula C11H13N3OS. It is a member of the triazole family, which is a group of compounds that are used in various areas of science and technology. This compound has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and drug development.
Scientific Research Applications
Synthesis and Structural Studies
- Novel Schiff bases derived from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole were synthesized, showcasing the compound's use in forming heterocyclic compounds with potential biological activities, confirmed via X-ray crystallography (Zhou et al., 2007).
- Research on the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols, derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, emphasized its broad spectrum of biological activity, low toxicity, and potential in searching for biologically active substances (Aksyonova-Seliuk et al., 2018).
Biological Activities
- Synthesis and analysis of novel triazolothiadiazines and Schiff bases derived from 1,2,4-triazole, including variations like 3-(4-ethoxyphenyl)-6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, demonstrated inhibitory effects on the growth of wheat and radish radicles, indicating potential plant-growth regulating properties (Zhou et al., 2007).
- A study on the antimicrobial activities of novel 1,2,4-triazole derivatives, synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, found good to moderate activities against test microorganisms, signifying its potential in antimicrobial treatment strategies (Bektaş et al., 2007).
Synthesis of Derivatives and Structural Analysis
- The creation of novel 1,2,4-triazoles from isonicotinic acid hydrazide, resulting in compounds like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, highlighted the potential for chemical modifications and introduction of pharmacophore groups, as well as the evaluation of their antimicrobial activity (Bayrak et al., 2009).
Heterocyclic Chemistry and Potential Applications
- Research into 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its reactivity with aldehydes for creating 4-(ethyl, aryl)idenamino derivatives, and its potential biological activity, reflects the importance of heterocyclic compounds in the development of new pharmacologically active substances (Zozulynets et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially including electrophilic substitution and free radical reactions .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of related compounds , it can be inferred that this compound may have a broad range of effects at the molecular and cellular levels.
properties
IUPAC Name |
4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-2-15-8-5-3-4-7(6-8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCWAOWIAKOXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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